Lutetium(3+) acetate

Overview

Description

Lutetium(3+) acetate is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3·nH2O, where n = 1 or 4 .

Synthesis Analysis

Lutetium(3+) acetate can be prepared through neutralization, where a lutetium salt reacts with acetic acid to produce lutetium acetate and water .Molecular Structure Analysis

The molecular formula of Lutetium(3+) acetate is Lu(C2H3O2)3 . It forms crystalline hydrates in the form of Lu(CH3COO)3·nH2O, where n = 1 or 4 .Chemical Reactions Analysis

Lutetium(3+) acetate reacts with ammonium fluoride to produce lutetium fluoride . The reaction is as follows: Lu(CH3COO)3 + 3 NH4F → LuF3 + 3 CH3COONH4 .Physical And Chemical Properties Analysis

Lutetium(3+) acetate is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3·nH2O, where n = 1 or 4 . Most salts of lutetium, including lutetium acetate, are soluble in water .Scientific Research Applications

Cancer Treatment: Targeted Radiotherapy

Lutetium(3+) acetate is pivotal in the synthesis of radiopharmaceuticals , particularly those involving the isotope lutetium-177 (177Lu). These compounds are used in targeted radiotherapy for cancer treatment . The radioactive lutetium delivers radiation directly to cancer cells, minimizing damage to surrounding healthy tissue. This method is especially beneficial for treating cancers that are difficult to address with conventional therapies.

Diagnostic Imaging

In the realm of diagnostic imaging, lutetium-based radiopharmaceuticals play a crucial role. They are used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) scans . These imaging techniques provide detailed visualizations of internal bodily structures and are essential for the diagnosis, staging, and monitoring of diseases, including various forms of cancer.

Photodynamic Therapy (PDT)

Lutetium(iii) acetate is used in the development of phthalocyanines for photodynamic therapy . These compounds, when activated by light, produce singlet oxygen, which is toxic to cancer cells. Lutetium(iii) acetate phthalocyanines are particularly effective in generating large amounts of singlet oxygen, making them promising candidates for PDT applications.

Photocatalysis

In photocatalytic applications, lutetium(iii) acetate phthalocyanines show potential as photosensitizers . They can harness light energy to drive chemical reactions, which is valuable in environmental remediation and organic synthesis. This application leverages the unique photochemical properties of lutetium-based compounds.

Material Science: Crystal Formation

Lutetium(iii) acetate reacts with other compounds, such as ammonium fluoride, to form lutetium fluoride crystals . These crystals have applications in material science, where they can be used in the manufacturing of optical components and electronics due to their unique physical properties.

Nuclear Medicine: Personalized Treatment

The use of lutetium-177 in radiopharmaceuticals represents a step towards personalized medicine . By combining this isotope with specific molecules that target diseased cells, treatments can be tailored to the individual’s unique physiological processes, enhancing the efficacy and reducing side effects.

Research Tool: Studying Coordination Chemistry

The coordination chemistry of lutetium is of significant interest in scientific research. Lutetium(iii) acetate is used to study the fundamental coordination chemistry and the properties of the Lu^3+ ion, which is relevant for developing new chelators and radiolabeling techniques .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium(3+) acetate interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows Lutetium(3+) acetate to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by Lutetium(3+) acetate is the somatostatin signaling pathway. By binding to somatostatin receptors, Lutetium(3+) acetate can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that lutetium(3+) acetate is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of Lutetium(3+) acetate’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of Lutetium(3+) acetate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, Lutetium(3+) acetate reacts with ammonium fluoride to produce lutetium fluoride . .

properties

IUPAC Name |

lutetium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Lu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPHWTSLMNFNFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890781 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Lutetium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lutetium(3+) acetate | |

CAS RN |

18779-08-3 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

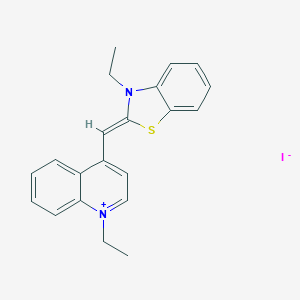

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)